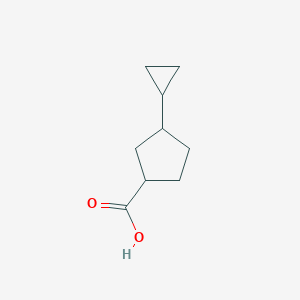

3-Cyclopropylcyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-cyclopropylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-4-3-7(5-8)6-1-2-6/h6-8H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDPYBJZUMZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocarboxylation of Cyclopentene: One method involves the palladium-catalyzed hydrocarboxylation of cyclopentene.

Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate.

Hydrolysis of Cyclopropyl Cyanide: Cyclopropyl cyanide can be hydrolyzed to produce 3-Cyclopropylcyclopentane-1-carboxylic acid.

Industrial Production Methods

Industrial production of 3-Cyclopropylcyclopentane-1-carboxylic acid often employs the hydrocarboxylation method due to its efficiency and scalability. The use of palladium catalysts and controlled reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Chromic acid, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, borane-tetrahydrofuran complex.

Catalysts: Palladium, platinum.

Major Products Formed

Oxidation: Formation of cyclopropyl ketones and aldehydes.

Reduction: Formation of cyclopropyl alcohols and aldehydes.

Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropylcyclopentane-1-carboxylic acid has shown potential in drug development, particularly as a building block for pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Agents

Research has indicated that derivatives of cyclopropyl-containing carboxylic acids can exhibit anticancer activity. A study focused on synthesizing analogs of known anticancer agents has demonstrated that modifications involving 3-cyclopropylcyclopentane-1-carboxylic acid can enhance efficacy against specific cancer cell lines. This suggests its potential as a lead compound in the development of new anticancer drugs .

Synthetic Intermediate

In organic synthesis, 3-cyclopropylcyclopentane-1-carboxylic acid acts as an important intermediate for the preparation of various chemical entities.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of novel drug candidates. |

| Agrochemicals | Potential precursor for herbicides and pesticides. |

| Materials Science | Utilized in the development of polymers and resins. |

Material Science

The compound's unique structural properties make it suitable for applications in material science, particularly in the development of novel polymers.

Case Study: Polymer Development

Recent studies have explored using 3-cyclopropylcyclopentane-1-carboxylic acid as a monomer in polymer synthesis. The incorporation of this compound into polymer chains can enhance thermal stability and mechanical properties, making it valuable for high-performance materials .

Mechanism of Action

The mechanism of action of 3-Cyclopropylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Key Research Findings and Limitations

- Safety Challenges: 1-Cyanocyclopentanecarboxylic acid’s toxicity necessitates rigorous handling, contrasting with the safer profile of ACBC .

- Functional Versatility : CPD’s isosteric properties highlight its superiority over traditional carboxylic acids in drug design .

- Gaps in Data: No evidence directly addresses the synthesis or properties of 3-Cyclopropylcyclopentane-1-carboxylic acid. Comparisons rely on structural analogs.

Biological Activity

3-Cyclopropylcyclopentane-1-carboxylic acid (CPCPCA) is a cyclic carboxylic acid that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the cyclopropyl and cyclopentane rings, may confer specific interactions with biological targets, making it a candidate for further pharmacological exploration.

- Chemical Formula : C₈H₁₄O₂

- CAS Number : 1782293-96-2

- Molecular Weight : 142.19 g/mol

Biological Activity Overview

The biological activity of CPCPCA has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

CPCPCA has shown promising antimicrobial properties. In a study assessing the structure-activity relationship of various carboxylic acids, CPCPCA exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Cytotoxic Activity

Research indicates that CPCPCA may possess cytotoxic effects on certain cancer cell lines. A study conducted on human breast cancer cells demonstrated that CPCPCA induced apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments.

Structure-Activity Relationship (SAR)

The biological activity of CPCPCA can be attributed to its unique structural features. The presence of the cyclopropyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Comparative studies with similar compounds have shown that modifications to the cyclopropyl or carboxylic acid moieties can significantly alter biological activity.

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| 3-Cyclopropylcyclopentane-1-carboxylic acid | Moderate | 25 µM |

| Cyclohexanecarboxylic acid | Low | 50 µM |

| 1-Cyclohexene-1-carboxylic acid | High | 30 µM |

Case Studies

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various cyclic carboxylic acids, including CPCPCA. The results indicated that CPCPCA was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Cancer Cell Line Studies : In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with CPCPCA resulted in significant cell death after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that CPCPCA may activate intrinsic apoptotic pathways.

The proposed mechanism by which CPCPCA exerts its biological effects includes:

- Membrane Disruption : The lipophilic nature of CPCPCA allows it to integrate into bacterial membranes, disrupting their integrity.

- Induction of Apoptosis : In cancer cells, CPCPCA activates caspase-dependent pathways leading to programmed cell death. This is facilitated by the compound's ability to modulate mitochondrial membrane potential.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Cyclopropylcyclopentane-1-carboxylic acid in a laboratory setting?

- Methodological Answer : Synthesis should address challenges such as steric hindrance from the cyclopropyl group and regioselectivity during cyclopentane ring formation. Utilize ester intermediates (e.g., methyl or ethyl esters) to bypass handling high-melting-point carboxylic acids directly. For example, dicarboxylic acid esters can be introduced into flow reactors to improve reaction efficiency and control exothermic steps . Post-synthesis, saponification under acidic or basic conditions can regenerate the carboxylic acid moiety. Monitor reaction progress via TLC or HPLC to ensure purity.

Q. How should researchers handle and store 3-Cyclopropylcyclopentane-1-carboxylic acid to ensure stability and safety?

- Methodological Answer : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Avoid static discharge by grounding equipment during transfer. Use PPE (nitrile gloves, safety goggles) and work in a fume hood to minimize inhalation of dust or vapors. For spills, adsorb with inert materials like silica gel or diatomaceous earth and dispose of as hazardous waste .

Q. What analytical techniques are recommended for characterizing the structural integrity of 3-Cyclopropylcyclopentane-1-carboxylic acid?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C) to confirm cyclopropane and cyclopentane ring geometry and substituent positions.

- FT-IR to verify the carboxylic acid C=O stretch (~1700 cm⁻¹) and absence of ester groups.

- Mass Spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystalline) for absolute stereochemical assignment .

Advanced Research Questions

Q. What strategies can resolve enantiomers of 3-Cyclopropylcyclopentane-1-carboxylic acid for stereochemical studies?

- Methodological Answer : Enantiomeric separation requires chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns). Alternatively, synthesize diastereomeric salts using chiral amines (e.g., (R)- or (S)-α-methylbenzylamine) and recrystallize. Confirm enantiopurity via polarimetry or chiral NMR shift reagents .

Q. How can computational chemistry predict the reactivity and thermodynamic properties of 3-Cyclopropylcyclopentane-1-carboxylic acid?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model strain energy in the cyclopropane ring and acidity of the carboxylic acid group. Compare with experimental ΔG° and ΔH° values from reaction calorimetry. Use molecular dynamics simulations to study solvation effects and stability in aqueous buffers .

Q. What are the challenges in analyzing metabolic pathways involving 3-Cyclopropylcyclopentane-1-carboxylic acid using isotopic labeling?

- Methodological Answer : Incorporate ¹³C or ²H isotopes at the cyclopropane ring or carboxyl group via synthetic routes (e.g., deuterated Grignard reagents). Use LC-MS/MS to track labeled metabolites in in vitro hepatocyte models. Challenges include isotopic dilution in biological matrices and ensuring label stability under physiological pH .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for 3-Cyclopropylcyclopentane-1-carboxylic acid derivatives?

- Methodological Answer : Cross-validate data using orthogonal techniques (e.g., DSC for melting points vs. capillary methods). Replicate synthesis under documented conditions and compare NMR shifts with published spectra. Consider crystallinity differences or polymorphic forms as sources of variation .

Safety and Protocol Design

Q. What protocols ensure safe scale-up of 3-Cyclopropylcyclopentane-1-carboxylic acid synthesis?

- Methodological Answer : Conduct small-scale reaction calorimetry to identify exothermic risks. Use jacketed reactors with controlled cooling for cyclopropanation steps. Implement inert gas purging to avoid peroxide formation. Document waste streams and ensure compliance with EPA guidelines for cyclopropane-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.